



# **Application Notes and Protocols for Studying AKT Gene Function Using CRISPR/Cas9**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                      |           |  |  |
|----------------------|----------------------|-----------|--|--|
| Compound Name:       | AKT Kinase Inhibitor |           |  |  |
| Cat. No.:            | B1593258             | Get Quote |  |  |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

The AKT serine/threonine kinase family, comprising AKT1, AKT2, and AKT3, is a central hub in cellular signaling, governing a wide array of processes including cell growth, proliferation, survival, and metabolism.[1] Dysregulation of the AKT pathway is a hallmark of numerous diseases, most notably cancer, making it a prime target for therapeutic development. The advent of CRISPR/Cas9 genome editing technology has provided an unprecedented tool to dissect the specific functions of each AKT isoform with high precision. By creating targeted knockouts of the individual AKT genes, researchers can elucidate their distinct and overlapping roles in normal physiology and disease pathogenesis.

These application notes provide a comprehensive guide for utilizing CRISPR/Cas9 to generate AKT knockout cell lines and for performing subsequent functional analyses. Detailed protocols for key experiments are provided, along with examples of quantitative data to guide experimental design and interpretation.

## **Data Presentation: Quantitative Effects of AKT** Isoform Knockout

The following tables summarize quantitative data from studies that have utilized CRISPR/Cas9 or siRNA to eliminate AKT isoform expression. These data illustrate the functional



consequences of ablating each isoform on cell proliferation, apoptosis, and downstream signaling.

Table 1: Effects of AKT Isoform Knockout on Cell Proliferation

| Cell Line                            | AKT<br>Isoform<br>Targeted         | Method          | Proliferatio<br>n Assay | Outcome                                                                      | Reference |
|--------------------------------------|------------------------------------|-----------------|-------------------------|------------------------------------------------------------------------------|-----------|
| Pancreatic<br>Cancer<br>(KPC)        | AKT1, AKT2,<br>AKT3 (Triple<br>KO) | CRISPR/Cas<br>9 | Cell Counting           | Significant reduction in growth rate compared to single or double knockouts. | [2]       |
| C2 Myoblasts                         | AKT1                               | siRNA           | BrdU<br>Incorporation   | Significant reduction in S-phase entry.                                      | [3]       |
| C2 Myoblasts                         | AKT2                               | siRNA           | BrdU<br>Incorporation   | No significant effect on S-phase entry.                                      | [3]       |
| HeLa Cells                           | NOX4<br>(upstream of<br>AKT)       | CRISPR/Cas<br>9 | MTT Assay               | Significant reduction in cell proliferation.                                 | [4]       |
| Breast<br>Cancer<br>(MDA-MB-<br>231) | PI3Kca<br>(upstream of<br>AKT)     | CRISPR/Cas<br>9 | Cell Viability<br>Assay | Substantial reduction in cell viability.                                     | [5]       |

Table 2: Effects of AKT Isoform Knockout on Apoptosis



| Cell Line                                      | AKT Isoform<br>Targeted | Apoptosis<br>Assay            | Outcome                                                                                             | Reference                                                    |
|------------------------------------------------|-------------------------|-------------------------------|-----------------------------------------------------------------------------------------------------|--------------------------------------------------------------|
| Factor-<br>Dependent<br>Myeloid (FDM)<br>Cells | AKT1                    | Propidium lodide<br>Exclusion | Increased apoptosis in limiting IL-3 concentrations.                                                | [6]                                                          |
| Human Tumor<br>Cell Lines (20<br>lines)        | All 3 AKT<br>isoforms   | siRNA                         | Apoptosis<br>Assays                                                                                 | Apoptosis induced in 9 out of 20 cell lines.                 |
| Liver Cancer<br>Cells                          | AKT                     | CRISPR/Cas9                   | Annexin V/PI<br>Staining                                                                            | Increased<br>apoptosis ratio in<br>AKT-knockout<br>cells.    |
| Liver Cancer<br>Cells                          | AKT                     | CRISPR/Cas9                   | Caspase-3<br>Activation                                                                             | Higher expression of active caspase-3 in AKT-knockout cells. |
| Human Lens<br>Epithelial Cells                 | AKT1                    | Annexin V/FITC                | Enhanced resistance to oxidative stress- induced apoptosis (due to compensatory AKT2 upregulation). | [7]                                                          |

Table 3: Effects of AKT Isoform Knockout on Downstream Signaling



| Cell Line                      | AKT Isoform<br>Targeted      | Downstream<br>Target  | Western Blot<br>Analysis<br>Outcome                                          | Reference |
|--------------------------------|------------------------------|-----------------------|------------------------------------------------------------------------------|-----------|
| Pancreatic<br>Cancer (KPC)     | AKT2/AKT3<br>(Double KO)     | p-GSK3β, p-<br>PRAS40 | Significant decrease in phosphorylation.                                     | [2]       |
| Human Lens<br>Epithelial Cells | AKT1                         | p-MDM2 (S166)         | Significant upregulation of phosphorylation.                                 | [7]       |
| Fibrosarcoma<br>(HT-1080)      | AKT1                         | mTOR, BCL-2,<br>FOXO1 | Significant alteration in expression levels.                                 | [8]       |
| Mouse Skeletal<br>Muscle       | AKT (Double<br>KO)           | p-S6, p-4EBP1         | No significant change in phosphorylation.                                    | [9]       |
| Glioma Cells                   | Mst1 (interacts<br>with AKT) | p-AKT, p-mTOR         | Downregulation of Mst1 significantly increased AKT and mTOR phosphorylation. | [10]      |

# **Signaling Pathways and Experimental Workflows**

To visualize the intricate relationships within the AKT signaling cascade and the experimental steps involved in its study, the following diagrams are provided.





Click to download full resolution via product page

Caption: The PI3K/AKT Signaling Pathway.





Click to download full resolution via product page

Caption: Experimental Workflow for CRISPR/Cas9-Mediated AKT Knockout.

# Experimental Protocols Protocol 1: CRISPR/Cas9-Mediated Knockout of AKT Genes in a Cancer Cell Line



This protocol provides a general framework for generating AKT knockout cell lines using a plasmid-based CRISPR/Cas9 system.

#### 1.1. sgRNA Design and Vector Preparation

- sgRNA Design: Design at least two sgRNAs targeting an early exon of the desired AKT isoform (AKT1, AKT2, or AKT3) using a reputable online tool (e.g., GenScript's gRNA design tool, Synthego Design Tool). Prioritize sgRNAs with high on-target scores and low off-target predictions.
  - Validated sgRNA Sequences (Human):
    - AKT1: 5'-GCTGACCAAGATGACAGCAT-3' (Targets Exon 3)
    - AKT2: 5'-GTCGCTCTTGTCGTCGTCGT-3' (Targets Exon 3)
    - AKT3: 5'-TTCCTCAAGAAGGAAGTCAT-3' (Targets Exon 4)
- Vector Selection: Choose a CRISPR/Cas9 vector that co-expresses the Cas9 nuclease and the sgRNA. Vectors containing a fluorescent marker (e.g., GFP) or a selectable marker (e.g., puromycin resistance) are recommended for enrichment of transfected cells.
- Cloning: Synthesize and clone the designed sgRNA sequences into the chosen
   CRISPR/Cas9 vector according to the manufacturer's instructions. Verify the correct insertion of the sgRNA sequence by Sanger sequencing.
- Plasmid Preparation: Prepare high-quality, endotoxin-free plasmid DNA for transfection.

#### 1.2. Cell Culture and Transfection

- Cell Culture: Culture the chosen cancer cell line (e.g., HeLa, MCF-7, U-87 MG) in the recommended medium and conditions until they reach 70-80% confluency.
- Transfection: Transfect the cells with the AKT-targeting CRISPR/Cas9 plasmid using a suitable method (e.g., lipofection-based reagent or electroporation). Include a non-targeting sgRNA control.

#### 1.3. Single-Cell Cloning and Expansion



- Enrichment (Optional): If the vector contains a selectable marker, apply the selection agent (e.g., puromycin) 24-48 hours post-transfection to eliminate untransfected cells. If using a fluorescent marker, sort the positive cells using fluorescence-activated cell sorting (FACS).
- Limiting Dilution: After enrichment (or 48-72 hours post-transfection if no enrichment is performed), harvest the cells and perform serial dilutions to seed single cells into individual wells of a 96-well plate.
- Colony Expansion: Monitor the plates for the growth of single colonies. Once colonies are visible, expand them into larger culture vessels.

#### 1.4. Knockout Validation

- Genomic DNA Analysis: Extract genomic DNA from the expanded clones. Amplify the region
  of the AKT gene targeted by the sgRNA using PCR. Analyze the PCR products for insertions
  or deletions (indels) using Sanger sequencing followed by a TIDE or ICE analysis, or by a T7
  Endonuclease I assay.
- mRNA Expression Analysis: Extract total RNA from the clones and perform quantitative realtime PCR (qRT-PCR) to confirm a significant reduction in the mRNA expression of the targeted AKT isoform.
- Protein Expression Analysis: Perform Western blot analysis to confirm the absence of the targeted AKT protein.

#### **Protocol 2: Cell Proliferation (MTT) Assay**

This assay measures cell viability and proliferation based on the metabolic activity of the cells.

- Cell Seeding: Seed an equal number of wild-type and AKT knockout cells into a 96-well plate (e.g., 5,000 cells/well) in at least triplicate. Include wells with medium only as a blank control.
- Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) under standard cell culture conditions.
- MTT Addition: Add 10 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.



- Solubilization: Add 100 μL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.
- Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
- Data Analysis: Subtract the absorbance of the blank wells from all other readings. Plot the absorbance values against time to generate a growth curve.

## Protocol 3: Apoptosis (Annexin V) Assay

This assay detects apoptosis by identifying the externalization of phosphatidylserine on the cell surface.

- Cell Culture and Treatment: Culture wild-type and AKT knockout cells to the desired confluency. If inducing apoptosis, treat the cells with an appropriate stimulus (e.g., serum starvation, a chemotherapeutic agent).
- Cell Harvesting: Harvest the cells, including any floating cells from the supernatant, by trypsinization.
- Washing: Wash the cells twice with ice-cold PBS.
- Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
- Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
  - Live cells: Annexin V-negative and PI-negative.
  - Early apoptotic cells: Annexin V-positive and PI-negative.
  - Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
- Data Analysis: Quantify the percentage of cells in each quadrant.



# Protocol 4: Quantitative Western Blot Analysis of Downstream AKT Signaling

This protocol allows for the quantification of changes in the phosphorylation status of key downstream targets of AKT.

- Cell Lysis: Lyse wild-type and AKT knockout cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
- SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 μg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
- Immunoblotting:
  - Block the membrane with 5% BSA or non-fat milk in TBST.
  - Incubate the membrane with a primary antibody against a phosphorylated downstream target of AKT (e.g., p-mTOR, p-GSK3β, p-FOXO1) overnight at 4°C.
  - Wash the membrane and incubate with an HRP-conjugated secondary antibody.
  - Detect the signal using an enhanced chemiluminescence (ECL) substrate.
- Stripping and Re-probing: Strip the membrane and re-probe with an antibody against the total protein for the downstream target and a loading control (e.g., β-actin or GAPDH).
- Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ).
   Normalize the intensity of the phosphorylated protein to the total protein and then to the loading control.

## **Protocol 5: Glucose Uptake Assay**

This assay measures the ability of cells to take up glucose, a key metabolic process regulated by AKT.



- Cell Culture: Seed wild-type and AKT knockout cells in a 96-well plate and allow them to adhere overnight.
- Serum Starvation: Serum-starve the cells for a few hours to reduce basal glucose uptake.
- Stimulation: Stimulate the cells with insulin (e.g., 100 nM) for a short period (e.g., 15-30 minutes) to induce glucose uptake. Include an unstimulated control.
- 2-Deoxyglucose (2-DG) Uptake: Add 2-DG, a glucose analog, to the cells and incubate for a defined period (e.g., 10-20 minutes).
- Cell Lysis and Detection: Lyse the cells and measure the intracellular accumulation of 2-DG-6-phosphate using a colorimetric or fluorescent assay kit according to the manufacturer's instructions.[11][12][13][14][15]
- Data Analysis: Normalize the glucose uptake to the protein concentration or cell number.

## **Special Considerations for Neuronal Cells**

Targeting AKT3 in neuronal cells requires specific considerations due to their post-mitotic nature and lower transfection efficiency.

- Delivery Method: Lentiviral or adeno-associated viral (AAV) delivery of the CRISPR/Cas9 components is often more efficient than plasmid transfection for primary neurons or difficult-to-transfect neuronal cell lines (e.g., SH-SY5Y).[16][17]
- Time Course: The effects of gene knockout may take longer to manifest in post-mitotic neurons due to the slower turnover of existing proteins. Allow for a longer time course (e.g., 7-10 days) before assessing protein knockdown and functional consequences.[17]
- Functional Assays: Assays for neuronal-specific functions, such as neurite outgrowth, synaptic plasticity, or electrophysiological recordings, should be employed to assess the impact of AKT3 knockout.

## Conclusion

The use of CRISPR/Cas9 to systematically knock out AKT1, AKT2, and AKT3 provides a powerful and precise approach to unravel the complex and isoform-specific functions of this



critical signaling pathway. The protocols and data presented in these application notes offer a robust framework for researchers to design, execute, and interpret experiments aimed at understanding the roles of AKT in health and disease, and for the development of novel therapeutic strategies targeting this pathway.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. AKT1, AKT2 and AKT3-dependent cell survival is cell line-specific and knockdown of all three isoforms selectively induces apoptosis in 20 human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Down-regulation of AKT proteins slows the growth of mutant-KRAS pancreatic tumors -PMC [pmc.ncbi.nlm.nih.gov]
- 3. Only Akt1 Is Required for Proliferation, while Akt2 Promotes Cell Cycle Exit through p21 Binding PMC [pmc.ncbi.nlm.nih.gov]
- 4. CRISPR-Cas9 Mediated NOX4 Knockout Inhibits Cell Proliferation and Invasion in HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The simultaneous use of CRISPR/Cas9 to knock out the PI3Kca gene with radiation to enhance radiosensitivity and inhibit tumor growth in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Akt1 is the principal Akt isoform regulating apoptosis in limiting cytokine concentrations -PMC [pmc.ncbi.nlm.nih.gov]
- 7. Knockdown of Akt1 Promotes Akt2 Upregulation and Resistance to Oxidative-Stress-Induced Apoptosis Through Control of Multiple Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Functional analysis of AKT1 knockout in fibrosarcoma cells using CRISPR/Cas9 technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. AKT controls protein synthesis and oxidative metabolism via combined mTORC1 and FOXO1 signalling to govern muscle physiology PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]



- 11. Glucose Uptake-Glo Assay Technical Manual [worldwide.promega.com]
- 12. revvity.com [revvity.com]
- 13. researchgate.net [researchgate.net]
- 14. abcam.com [abcam.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. researchgate.net [researchgate.net]
- 17. epublications.marquette.edu [epublications.marquette.edu]
- To cite this document: BenchChem. [Application Notes and Protocols for Studying AKT Gene Function Using CRISPR/Cas9]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1593258#using-crispr-cas9-to-study-akt-genefunction]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com